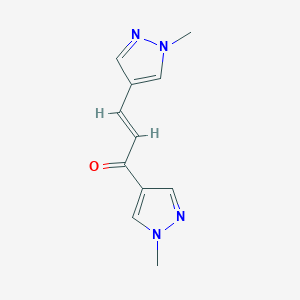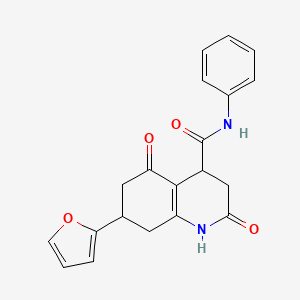![molecular formula C13H7BrN6O B5430667 7-(4-bromophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5430667.png)
7-(4-bromophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-bromophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one is a chemical compound that has been the focus of scientific research due to its potential use in pharmaceuticals. It is a heterocyclic compound with a triazine ring and a pyridine ring, and its synthesis and mechanism of action have been studied in detail.
作用機序
The mechanism of action of 7-(4-bromophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. Studies have shown that it can inhibit the activity of protein kinase CK2 and tyrosine kinase, which are involved in cancer cell proliferation. It has also been shown to modulate the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
Studies have shown that this compound can have a variety of biochemical and physiological effects. It has been shown to have antimicrobial, anticancer, and antiviral properties. It has also been shown to have anti-inflammatory and antioxidant properties. Additionally, it has been shown to inhibit the activity of certain enzymes, such as protein kinase CK2 and tyrosine kinase, which are involved in cancer cell proliferation.
実験室実験の利点と制限
One advantage of using 7-(4-bromophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one in lab experiments is its potential use in pharmaceuticals. Its antimicrobial, anticancer, and antiviral properties make it a promising candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in drug development.
将来の方向性
There are several future directions for the study of 7-(4-bromophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one. One direction is to further investigate its mechanism of action and how it modulates signaling pathways. This could lead to the development of more effective drugs that target specific signaling pathways involved in disease. Another direction is to optimize its use in drug development by identifying its target enzymes and developing more potent derivatives. Additionally, more studies are needed to investigate its potential use in the treatment of various diseases, such as cancer, viral infections, and inflammatory diseases.
合成法
The synthesis of 7-(4-bromophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one has been reported in several studies. One method involves the reaction of 4-bromoaniline with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate to form an intermediate, which is then reacted with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid to form the final product. Another method involves the reaction of 4-bromoaniline with 5-aminotetrazole in the presence of a catalyst to form the intermediate, which is then reacted with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid to form the final product.
科学的研究の応用
7-(4-bromophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one has been studied for its potential use in pharmaceuticals. It has been shown to have antimicrobial, anticancer, and antiviral properties. Studies have also shown that it can inhibit the activity of certain enzymes, such as protein kinase CK2 and tyrosine kinase, which are involved in cancer cell proliferation. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
特性
IUPAC Name |
11-(4-bromophenyl)-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrN6O/c14-8-1-3-9(4-2-8)19-6-5-10-11(12(19)21)17-18-13-15-7-16-20(10)13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLCAVUUUKEMLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC3=C(C2=O)N=NC4=NC=NN34)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N,4-trimethyl-3-{2-oxo-2-[(2-propoxyethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5430586.png)

![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5430605.png)

![4-{5-nitro-2-[2-(4-nitrophenoxy)ethylidene]-2,3-dihydro-1-benzofuran-3-yl}morpholine](/img/structure/B5430627.png)
![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-4-bromobenzamide](/img/structure/B5430630.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-butyl-N-methylacetamide](/img/structure/B5430645.png)
![ethyl [3-oxo-1-(3-phenyl-2-propen-1-yl)-2-piperazinyl]acetate](/img/structure/B5430652.png)
![4-methyl-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide](/img/structure/B5430657.png)
![3-methyl-8-[(3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5430664.png)

![4-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B5430674.png)
![6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5430675.png)
